molecular formula C7H6OS B13215978 3-Ethenylthiophene-2-carbaldehyde

3-Ethenylthiophene-2-carbaldehyde

Cat. No.: B13215978
M. Wt: 138.19 g/mol
InChI Key: GNXSYUPKROPTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenylthiophene-2-carbaldehyde is a synthetic heteroaromatic compound that combines a thiophene ring, an ethenyl (vinyl) group, and an aldehyde functional group. This structure makes it a valuable multifunctional building block in organic synthesis and materials science research. The aldehyde group is highly reactive, allowing for condensation and nucleophilic addition reactions, while the ethenyl group offers opportunities for polymerization or further functionalization via addition chemistry . Researchers utilize this and similar structures in the development of advanced polymeric materials and functional organic molecules . As a reference compound, it can also be used in method development for analytical techniques such as chromatography and mass spectrometry. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6OS

Molecular Weight

138.19 g/mol

IUPAC Name

3-ethenylthiophene-2-carbaldehyde

InChI

InChI=1S/C7H6OS/c1-2-6-3-4-9-7(6)5-8/h2-5H,1H2

InChI Key

GNXSYUPKROPTCN-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(SC=C1)C=O

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation with Prefunctionalized Thiophene

A direct route involves introducing the aldehyde group at position 2 via the Vilsmeier-Haack reaction. For 3-ethenyl substitution, a prefunctionalized thiophene with a vinyl group at position 3 is required.

  • Step 1 : Synthesize 3-ethenylthiophene through:
    • Cross-coupling : Palladium-catalyzed Heck reaction of 3-bromothiophene with ethylene gas.
    • Dehydrohalogenation : Treatment of 3-(2-chloroethyl)thiophene with a strong base (e.g., KOtBu) to eliminate HCl and form the ethenyl group.
  • Step 2 : Apply Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde at position 2.

Example Conditions :

Step Reagents/Conditions Yield Reference
1 3-Bromothiophene, Pd(OAc)₂, PPh₃, ethylene, DMF, 80°C 65–75%
2 POCl₃, DMF, 0°C → 50°C, hydrolysis 70–85%

Cyclization of Mercaptoacetaldehyde Derivatives

Adapted from EP0095340A1, this method involves constructing the thiophene ring with preinstalled substituents:

  • React mercaptoacetaldehyde with methyl vinyl ketone or 3-butyn-2-one under basic conditions.
  • Cyclization and dehydrogenation yield the thiophene core. For 3-ethenyl substitution, replace methyl vinyl ketone with a vinyl-containing diketone.

Key Challenges :

  • Regioselectivity in cyclization must favor ethenyl placement at position 3.
  • Post-cyclization dehydrogenation may require catalysts like Pd/C.

Functional Group Interconversion

Starting from 3-methylthiophene-2-carbaldehyde, oxidation or elimination can introduce the ethenyl group:

  • Oxidative Dehydrogenation : Use DDQ or MnO₂ to convert 3-methyl to 3-ethenyl.
  • Elimination : Treat 3-(2-hydroxyethyl)thiophene-2-carbaldehyde with H₂SO₄ to form the double bond.

Limitations :

  • Low yields due to overoxidation or side reactions.
  • Requires precise control of reaction conditions.

Grignard-Based Approaches

From halogenated precursors:

  • Step 1 : Brominate 3-methylthiophene to 2,4-dibromo-3-methylthiophene.
  • Step 2 : Perform Suzuki coupling with vinylboronic acid to replace bromide at position 3.
  • Step 3 : Carbonylate position 2 via Grignard reaction (CO₂) or palladium-catalyzed carbonylation.

Advantages :

  • High modularity for substituent placement.
  • Compatible with scalable processes.

Comparative Analysis of Methods

Method Steps Yield Range Scalability Key Limitations
Vilsmeier-Haack 2 60–85% High Requires prefunctionalized thiophene
Cyclization 3–4 40–65% Moderate Complex regioselectivity control
Functional Interconversion 2–3 30–50% Low Side-product formation
Grignard/Coupling 3–4 50–75% High Cost of palladium catalysts

Chemical Reactions Analysis

Types of Reactions: 3-Ethenylthiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidation of 3-Ethenylthiophene-2-carbaldehyde can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the ethenyl or aldehyde groups, often using reagents like halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Ethenylthiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethenylthiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the ethenyl group may participate in various chemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Ethenylthiophene-2-carbaldehyde with three structurally related thiophene carbaldehydes:

Compound Name Substituent at 3-Position Key Functional Groups Molecular Weight (g/mol) Key Applications
3-Ethenylthiophene-2-carbaldehyde Ethenyl (C=CH₂) Aldehyde, conjugated ethenyl ~152.2 (estimated) Organic electronics, polymer precursors
3-Hexylthiophene-2-carbaldehyde Hexyl (C₆H₁₃) Aldehyde, alkyl chain 196.3 (calculated) Solubility-enhanced polymer synthesis
3-Methyl-2-thiophenecarboxaldehyde Methyl (CH₃) Aldehyde, electron-donating 126.17 (NIST data) Pharmaceutical intermediates, sensors
3-Chlorothieno[3,2-b]thiophene-2-carbaldehyde Chloro (Cl), fused thiophene rings Aldehyde, electron-withdrawing ~214.7 (estimated) High-performance semiconductors, OLEDs
Key Observations:
  • Substituent Effects :
    • The ethenyl group enhances conjugation, promoting charge delocalization for optoelectronic applications.
    • Hexyl groups improve solubility in organic solvents (e.g., toluene, THF), facilitating solution-processed polymers .
    • Methyl groups are electron-donating, stabilizing the aldehyde moiety but reducing reactivity compared to ethenyl or chloro substituents .
    • Chloro substituents and fused thiophene rings increase rigidity and electron-withdrawing effects, favoring use in high-mobility semiconductors .
Reactivity Trends:
  • Aldehyde Reactivity : Electron-withdrawing groups (e.g., ethenyl, chloro) increase electrophilicity, accelerating nucleophilic additions (e.g., condensations for Schiff bases).
  • Substituent Stability : Hexyl and methyl groups offer steric protection to the aldehyde, whereas ethenyl and chloro groups prioritize electronic modulation.

Physical and Electronic Properties

  • Solubility: Hexyl derivatives exhibit superior solubility in non-polar solvents (e.g., toluene) due to alkyl chains . Ethenyl and chloro analogs are less soluble but favored in thin-film electronics.
  • Electronic Behavior :
    • Ethenyl and fused thiophene systems (e.g., chloro derivative) show red-shifted UV-Vis absorption due to extended conjugation .
    • Methyl-substituted aldehydes exhibit lower λmax values, aligning with reduced conjugation .

Biological Activity

3-Ethenylthiophene-2-carbaldehyde is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

Synthesis

The synthesis of 3-ethenylthiophene-2-carbaldehyde typically involves the reaction of thiophene derivatives with aldehydes or other electrophiles. Various synthetic routes have been explored, including:

  • Electrophilic Aromatic Substitution : This method involves the introduction of the ethenyl group onto the thiophene ring, followed by formylation to yield the carbaldehyde.
  • Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to form C-C bonds between thiophene and vinyl groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-ethenylthiophene-2-carbaldehyde. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • Cytotoxicity Assays : The compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated IC50 values ranging from 10 to 30 µM, suggesting moderate to high cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
Cell LineIC50 (µM)Reference
MCF-720
A54915
PC-325

The mechanism by which 3-ethenylthiophene-2-carbaldehyde exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Studies suggest that the compound triggers apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential .
  • Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in cancer cell proliferation, such as topoisomerase II, which is crucial for DNA replication .

Antimicrobial Activity

In addition to its anticancer properties, 3-ethenylthiophene-2-carbaldehyde exhibits antimicrobial activity. It has been tested against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : The compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .
Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus50Effective
Escherichia coli100Moderate

Case Studies

Several case studies have documented the biological activity of 3-ethenylthiophene-2-carbaldehyde:

  • Study on Cytotoxicity : A study involving a series of thiophene derivatives found that modifications in the side chains significantly influenced their cytotoxicity profiles against various cancer cell lines. The presence of electron-withdrawing groups enhanced activity .
  • Mechanistic Insights : Research using flow cytometry revealed that treatment with 3-ethenylthiophene-2-carbaldehyde led to increased apoptotic cell populations in treated cultures compared to controls, confirming its role in inducing programmed cell death .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethenylthiophene-2-carbaldehyde, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound can be synthesized via the Vilsmeier-Haack reaction, where thiophene derivatives are formylated using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). Alternatively, Wittig reactions involving thiophene-2-carbaldehyde and ethenyl reagents (e.g., triphenylphosphine-ethenyl intermediates) may yield the target compound . Optimization includes controlling temperature (e.g., 0–5°C for exothermic steps), solvent selection (anhydrous dichloromethane or THF), and catalyst stoichiometry. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How should researchers characterize 3-Ethenylthiophene-2-carbaldehyde to confirm structural integrity and purity?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to identify ethenyl (–CH=CH₂) and aldehyde (–CHO) protons/carbons .
  • Mass spectrometry (MS) to confirm the molecular ion peak ([M⁺]) and fragmentation patterns .
  • Elemental analysis to validate C, H, S, and O content within ±0.3% of theoretical values .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration verification using SHELX software for refinement .

Q. What safety protocols are critical when handling 3-Ethenylthiophene-2-carbaldehyde in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Waste disposal : Segregate halogenated solvent waste (e.g., DCM) from non-halogenated solvents. Neutralize acidic byproducts (e.g., POCl₃ residues) with sodium bicarbonate before disposal .
  • Emergency measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for 3-Ethenylthiophene-2-carbaldehyde?

  • Methodology : Cross-validate using complementary techniques:

  • Dynamic NMR to assess conformational flexibility (e.g., ethenyl group rotation) that may cause spectral broadening .
  • DFT calculations (e.g., Gaussian or ORCA) to simulate NMR chemical shifts and compare with experimental data .
  • Temperature-dependent crystallography to identify phase transitions or disorder in the crystal lattice .

Q. What strategies optimize the regioselectivity of 3-Ethenylthiophene-2-carbaldehyde in Diels-Alder reactions?

  • Methodology :

  • Electron-deficient dienophiles : Use maleic anhydride or nitroolefins to enhance reactivity with the electron-rich thiophene ring .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states, improving endo/exo selectivity .
  • Catalytic control : Lewis acids (e.g., BF₃·Et₂O) can direct cycloaddition regiochemistry by coordinating to the aldehyde group .

Q. How does the electronic structure of 3-Ethenylthiophene-2-carbaldehyde influence its electrochemical properties in conductive polymers?

  • Methodology :

  • Cyclic voltammetry (CV) to measure oxidation potentials and bandgap energy .
  • UV-Vis-NIR spectroscopy to correlate conjugation length (ethenyl-thiophene) with absorption maxima .
  • DFT modeling of HOMO/LUMO distributions to predict charge transport behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.